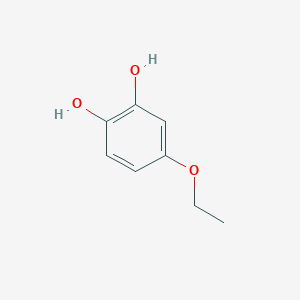

4-Ethoxybenzene-1,2-diol

Description

Contextualization within Substituted Benzene-1,2-diols

4-Ethoxybenzene-1,2-diol belongs to the larger class of substituted benzene-1,2-diols, also known as catechols. These compounds are characterized by a benzene (B151609) ring with two hydroxyl (-OH) groups at adjacent positions. The presence of an ethoxy (-OCH2CH3) group at the fourth position distinguishes this compound and significantly influences its chemical behavior. evitachem.comcymitquimica.com

The reactivity of benzene-1,2-diols is largely dictated by the nature and position of their substituents. For instance, the hydroxyl groups can be oxidized to form quinones, and they can participate in various substitution reactions. The ethoxy group in this compound, being an electron-donating group, can affect the electron density of the benzene ring and the reactivity of the hydroxyl groups. This is in contrast to related compounds with electron-withdrawing groups, such as 4-(2-nitrovinyl)benzene-1,2-diol, where the nitro group significantly alters the molecule's electronic properties and reactivity. evitachem.com

The study of substituted benzene-1,2-diols is a vibrant area of research, with investigations into their roles in cross-dehydrogenative coupling reactions and their potential as building blocks for more complex molecules. bohrium.comresearchgate.net The specific substitution pattern of this compound makes it a valuable subject for comparative studies within this class of compounds.

Rationale for Academic Investigation

The academic interest in this compound stems from several key areas:

Intermediate in Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes. evitachem.com Its functional groups—the two hydroxyls and the ethoxy group—provide multiple sites for chemical modification. evitachem.com

Potential Biological Activity: Phenolic compounds, including substituted benzene-1,2-diols, are known for their potential biological activities. cymitquimica.com Derivatives of similar structures have been investigated for their antioxidant and enzyme inhibitory properties. evitachem.com For example, derivatives of 4-methoxybenzene-1,2-diol (B1361131) have been studied for their potential antimicrobial and antioxidant properties. This has prompted research into the potential bioactivities of this compound and its derivatives.

Antioxidant Research: The presence of hydroxyl groups on the benzene ring suggests potential antioxidant activity, as these groups can donate hydrogen atoms to scavenge free radicals. cymitquimica.com The hydrophilic oxygen radical absorbance capacity (H-ORAC) method is a common technique used to evaluate the antioxidant capacity of such phenolic compounds. rsc.org Studies on similar methylbenzenediol derivatives have explored their ability to scavenge radicals. agriculturejournals.cz

Enzyme Inhibition Studies: Substituted benzenediol derivatives have been explored as inhibitors of various enzymes. evitachem.com For example, novel benzenesulfonamides have shown inhibitory activity against carbonic anhydrase isoforms. nih.gov The structural features of this compound make it a candidate for investigation in enzyme inhibition studies. uludag.edu.tr

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C8H10O3 | evitachem.commolport.com |

| Molecular Weight | 154.16 g/mol | evitachem.com |

| IUPAC Name | This compound | evitachem.com |

| CAS Number | 59893-65-1 | molport.com |

| Canonical SMILES | CCOC1=CC(=C(C=C1)O)O | evitachem.com |

| InChI Key | KOIXVEDQCMIOMV-UHFFFAOYSA-N | evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. | evitachem.com |

| Stability | Stable under standard laboratory conditions but sensitive to strong oxidizing agents. | evitachem.com |

Detailed Research Findings

Research on this compound and its analogs has yielded several important findings:

Synthesis: this compound can be synthesized through methods such as the reduction of corresponding nitro compounds or the direct alkylation of a phenol (B47542). evitachem.com

Reactivity: The hydroxyl groups can undergo oxidation to form carbonyl compounds, and the molecule can participate in nucleophilic substitution reactions. evitachem.com Cross-dehydrogenative coupling (CDC) reactions of benzene-1,2-diols represent a significant area of study, where the oxidation of the diol to a 1,2-benzoquinone (B1198763) is a key mechanistic step. bohrium.comresearchgate.net

Antioxidant Potential: The antioxidant capacity of phenolic compounds is a well-established area of research. rsc.org Studies on related methylbenzenediol derivatives have shown their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a common measure of antioxidant activity. agriculturejournals.cz The antioxidant mechanism of phenolic compounds often involves hydrogen atom transfer (HAT) or electron transfer-proton transfer (ET-PT) pathways. rsc.org

Enzyme Inhibition: Derivatives of similar structures have been investigated for their inhibitory effects on enzymes. For instance, 4-(4-hydroxyphenethyl)benzene-1,2-diol has been studied as a urease inhibitor. evitachem.com Furthermore, research on other small molecules has demonstrated inhibition of enzymes like carbonic anhydrase and cholinesterases. nih.govuludag.edu.tr

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-ethoxybenzene-1,2-diol |

InChI |

InChI=1S/C8H10O3/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 |

InChI Key |

KOIXVEDQCMIOMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxybenzene 1,2 Diol and Analogous Structures

Established Synthetic Routes

Established methods for the synthesis of 4-ethoxybenzene-1,2-diol and its analogs often rely on fundamental organic reactions that have been optimized over time. These routes include the direct alkylation of catechol derivatives, oxidation of appropriate precursors to create the vicinal diol, and electrochemical methods.

Alkylation of Dihydroxybenzene Derivatives

The introduction of an ethoxy group onto a 1,2-dihydroxybenzene (catechol) skeleton is a primary strategy for synthesizing this compound. This is most commonly achieved through O-alkylation, with the Williamson ether synthesis being a foundational method. brainly.ingoogle.com This reaction involves the deprotonation of a hydroxyl group on catechol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide, in an S_N2 reaction. brainly.inresearchgate.net

Controlling the regioselectivity to favor mono-ethoxylation at the 4-position over di-ethoxylation or etherification at the 1-position is a key challenge. The reaction conditions, including the choice of base, solvent, and temperature, are critical. For instance, vapor-phase alkylation of catechol with alcohols over solid catalysts has been explored as a more economical and environmentally friendly alternative to traditional liquid-phase processes that use toxic alkylating agents like dimethyl sulphate. google.comresearchgate.net

Recent advancements have focused on greener alkylating agents and catalysts. Dimethyl carbonate (DMC), a non-toxic reagent, has been successfully used for the methylation of dihydroxybenzene derivatives under microwave-assisted conditions, suggesting a potential parallel for ethylation. unive.it Studies on the alkylation of dihydroxybenzenes with methyl-tert-butyl ether (MTBE) over solid acid catalysts, such as dodecatungstophosphoric acid (DTP) supported on K10 clay, have also shown high conversion and selectivity for mono-alkylated products. rsc.org

Table 1: Comparison of Alkylation Methods for Dihydroxybenzenes

| Alkylating Agent | Catalyst / Conditions | Substrate | Key Findings | Reference |

| Ethyl Halide | Base (e.g., NaOH) | Catechol | Classic Williamson ether synthesis; potential for di-alkylation. brainly.ingoogle.com | brainly.ingoogle.com |

| Methanol | Heterogeneous Catalysts (Vapor Phase) | Catechol | Economical and greener route to guaiacol (B22219) (methylated analog). researchgate.net | researchgate.net |

| Dimethyl Carbonate (DMC) | DBU / Microwave Heating (160-170 °C) | Catechol | High yield (97.6%) of the bis-methylated product (veratrole). unive.it | unive.it |

| Methyl-tert-butyl ether (MTBE) | 20% DTP on K10 Clay | Catechol | Effective tert-butylation, suggesting applicability for other alkylations. rsc.org | rsc.org |

Oxidation Pathways Leading to Vicinal Diols

An alternative synthetic approach involves the creation of the vicinal diol on a benzene (B151609) ring that already contains the ethoxy substituent. This typically proceeds via the dihydroxylation of an alkene precursor. For instance, 4-ethoxystyrene (B1359796) could be oxidized to form the corresponding diol.

A common method for this transformation is syn-dihydroxylation using osmium tetroxide (OsO₄). This reaction is highly stereospecific, adding two hydroxyl groups to the same face of the double bond through a cyclic osmate ester intermediate. libretexts.org Due to the toxicity and expense of OsO₄, catalytic versions have been developed using a co-oxidant like hydrogen peroxide to regenerate the osmium catalyst. libretexts.org Potassium permanganate (B83412) (KMnO₄) under cold, basic conditions can also be used for syn-dihydroxylation, although it can sometimes lead to over-oxidation and cleavage of the C-C bond. libretexts.org

Anti-dihydroxylation, which results in the two hydroxyl groups being on opposite faces, can be achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.org Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), are commonly used to form an epoxide (an oxacyclopropane ring) from the alkene. libretexts.org Subsequent hydrolysis of the epoxide in the presence of an acid or base catalyst opens the ring to yield a trans-diol. libretexts.org The Sharpless asymmetric dihydroxylation is a powerful method for introducing chirality, using a chiral ligand to direct the oxidation of one face of the double bond, which has been exploited in the synthesis of chiral intermediates. beilstein-journals.org

Electrochemical Synthesis of Diol Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing catechol derivatives. rsc.org These techniques can avoid harsh reagents and reaction conditions. One approach involves the electrochemical oxidation of a suitable precursor at an electrode surface. For example, the electrochemical oxidation of phenol (B47542) can lead to the formation of catechol, which could then be alkylated. rsc.org

More sophisticated electrochemical strategies involve the oxidation of catechol itself in the presence of various nucleophiles to create new derivatives. rsc.org This demonstrates the feasibility of using electrochemical cells to modify the catechol ring system. rsc.orgbeilstein-journals.org Another innovative method uses the electrochemical oxidation of metal–catechol complexes. acs.org In this process, metal ions that are insoluble under neutral pH are solubilized by forming complexes with catechol. The electrochemical oxidation of some of the catechol ligands causes the remaining metal complexes to become insoluble and deposit on the electrode, which can then be processed to yield the desired product. acs.org The electrosynthesis of tin(II) complexes with catechol derivatives has also been demonstrated using a sacrificial tin anode, highlighting a direct method to prepare metal-diolates. tandfonline.com

Table 2: Electrochemical Synthesis Approaches for Catechol Derivatives

| Method | Precursor(s) | Electrode / Cell Type | Key Feature | Reference |

| Oxidation with Nucleophiles | Catechol, Thiol Nucleophiles | Glassy Carbon Electrode (GCE) | One-pot synthesis of new heterocyclic compounds. rsc.org | rsc.org |

| Oxidation of Metal Complexes | Metal Ions (e.g., Ti⁴⁺, Fe³⁺), Catechol | Working Electrode | Solubilizes insoluble metal ions for deposition. acs.org | acs.org |

| Sacrificial Anode Synthesis | Catechol Derivatives, Tin Metal | Undivided cell with Tin Anode | Direct synthesis of tin(II) catechol complexes. tandfonline.com | tandfonline.com |

| Michael Addition | Catechols, Acetylacetone | Carbon Rod Electrodes | Forms benzofuran (B130515) derivatives via quinone intermediates. researchgate.net | researchgate.net |

Precursor Compounds and Reaction Mechanisms

The synthesis of this compound can also be envisioned from precursors where the diol functionality is masked or generated from other groups. Key reaction mechanisms involve the reduction of diamine analogs and acid-catalyzed condensations with small aldehydes like glyoxal (B1671930).

Reduction of Ethoxybenzene-1,2-diamine Analogs

A potential synthetic route involves the preparation of a 4-ethoxybenzene-1,2-diamine (B74564) intermediate, followed by the conversion of the amino groups to hydroxyl groups. The synthesis of such diamines often starts with the nitration of an ethoxybenzene precursor, followed by a second nitration and subsequent reduction of the nitro groups. smolecule.com Metal-mediated hydrogenolysis, using catalysts like palladium on carbon, is a common and effective method for reducing aromatic nitro groups to primary amines. smolecule.com

Alternatively, diazotization-coupling-reduction sequences provide a classic pathway to aromatic amines. smolecule.com This involves converting an amine to a diazonium salt, which then couples with an activated aromatic ring, followed by reduction to yield the diamine. smolecule.com Once the 4-ethoxybenzene-1,2-diamine is formed, it could potentially be converted to the diol, although this transformation (diazotization followed by hydrolysis) can be challenging and may have side reactions. More commonly, related diamines are used as precursors for other heterocyclic structures. For example, 4-methoxybenzene-1,2-diamine has been reacted with diols in manganese-catalyzed processes to synthesize tetrahydroquinoxalines. researchgate.net

Acid-Catalyzed Reactions Involving Glyoxal

Glyoxal (OHC-CHO), a simple dialdehyde, can react with phenols under acid catalysis, presenting another potential pathway to complex diol structures. cdnsciencepub.comresearchgate.net The reaction typically occurs at the ortho position of the phenolic hydroxyl group. cdnsciencepub.comcdnsciencepub.com Initial products are often substituted dihydrobenzofuro[2,3-b]benzofurans. researchgate.netcdnsciencepub.com These intermediates can then be converted into 2-(3-benzofuranyl)phenols at higher temperatures in acidic media. cdnsciencepub.comresearchgate.net

The reaction mechanism is based on the principles of novolac resin synthesis, where an aldehyde links phenolic units together. aqeic.org Theoretical studies comparing glyoxal and formaldehyde (B43269) show that glyoxal exhibits high reactivity in its interaction with phenols, making it a potential alternative to formaldehyde as a bridging agent. aqeic.org The reaction conditions, such as temperature and the molar ratio of glyoxal to the phenol, are critical. For instance, reacting two moles of a phenol with one mole of glyoxal at room temperature can yield an acetal (B89532), which can then be heated to convert it into a benzofuranyl phenol. cdnsciencepub.com While not a direct route to this compound, this chemistry provides a framework for building complex phenolic structures from simple precursors.

Derivatization of Eugenol (B1671780) Analogs

Eugenol, a readily available natural product, serves as a valuable starting material for the synthesis of vicinal diol derivatives. A notable approach involves a multi-step sequence that modifies the eugenol structure to introduce the diol functionality. vnu.edu.vn This process leverages the reactivity of both the phenolic hydroxyl group and the allylic side chain.

A common strategy begins with the protection of the phenolic hydroxyl group via esterification. For instance, eugenol can be reacted with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270) to form the corresponding ester intermediate. vnu.edu.vnmedcraveonline.com In one study, this reaction produced 4-allyl-2-methoxyphenyl acetate (B1210297) (EA) with a high yield of 97%. vnu.edu.vn

The subsequent and crucial step is the oxidation of the allyl group's double bond to form the vicinal diol. This transformation can be accomplished using a strong oxidizing agent under controlled conditions. The use of potassium permanganate (KMnO₄) in a cold, dilute alkaline medium (e.g., acetone/NaOH) has been shown to be effective. vnu.edu.vn This oxidation step converts the intermediate ester into the desired vicinal diol derivative. For example, the oxidation of 4-allyl-2-methoxyphenyl acetate (EA) yielded the vicinal diol 4-(2,3-dihydroxypropyl)-2-methoxyphenyl acetate (DIO) with a 43% yield. vnu.edu.vn A notable byproduct of this oxidation can be 4-acetoxy-3-methoxybenzaldehyde, resulting from the cleavage of the double bond. vnu.edu.vn

| Step | Reaction | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Esterification | Eugenol, Acetic Anhydride, Pyridine | 4-allyl-2-methoxyphenyl acetate (EA) | 97% | vnu.edu.vn |

| 2 | Oxidation | 4-allyl-2-methoxyphenyl acetate, KMnO₄, Acetone/NaOH | 4-(2,3-dihydroxypropyl)-2-methoxyphenyl acetate (DIO) | 43% | vnu.edu.vn |

Novel Synthetic Approaches and Catalyst Systems

Transition Metal Catalysis in Diol Synthesis

The conversion of alkenes into vicinal diols, a process known as dihydroxylation, is most effectively achieved using transition metal catalysts. wikipedia.org High-oxidation-state metals, particularly osmium and manganese, are central to the most common and reliable methods for this transformation. wikipedia.org

Osmium tetroxide (OsO₄) is a highly efficient and dependable reagent for the dihydroxylation of alkenes, though its toxicity and cost necessitate its use in catalytic amounts. wikipedia.orgresearchgate.net To make the process catalytic, a stoichiometric co-oxidant is employed to regenerate the OsO₄ from its reduced state after each cycle. The Upjohn dihydroxylation, for example, uses N-Methylmorpholine N-oxide (NMO) as the stoichiometric oxidant, which allows for high conversion rates to the vicinal diol across a range of substrates. wikipedia.org Another well-known method, the Sharpless asymmetric dihydroxylation, uses potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the terminal oxidant. researchgate.net

Ruthenium-based catalysts have also been explored for oxidation reactions. For instance, Shvo's catalyst, a ruthenium complex, has been shown to selectively oxidize unprotected sugars to δ-lactones under mild conditions. uni-muenchen.deresearchgate.net While highly effective for certain transformations, hydrogen transfer reactions involving some ruthenium complexes can be insufficient for the oxidation of vicinal diols due to unfavorable equilibrium positions. researchgate.net

| Method | Catalyst | Stoichiometric Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| Upjohn Dihydroxylation | Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO) | High conversion, broad substrate tolerance. | wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Osmium Tetroxide (OsO₄) | Potassium Ferricyanide (K₃Fe(CN)₆) | Asymmetric synthesis of chiral diols. | researchgate.net |

| Shvo Catalysis | [(η4-C4Ph4CO)(CO)2Ru]2 | None (Hydrogen Transfer) | Selective oxidation of alcohols/sugars. | uni-muenchen.deresearchgate.net |

Stereoselective Synthesis of Vicinal Diols

Controlling the stereochemistry of the two newly formed hydroxyl groups is a critical aspect of diol synthesis. Methodologies can be broadly categorized by whether they produce syn or anti diols.

The reaction of alkenes with osmium tetroxide (OsO₄) is a cornerstone of syn-dihydroxylation. masterorganicchemistry.com The mechanism involves a concerted [3+2] cycloaddition of the OsO₄ to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgresearchgate.net Subsequent hydrolysis of this intermediate cleaves the Os-O bonds to release the vicinal diol, with both hydroxyl groups added to the same face of the original double bond, resulting in syn stereochemistry. wikipedia.orglibretexts.org Similarly, treatment of alkenes with cold, alkaline potassium permanganate (KMnO₄) also proceeds through a cyclic manganate (B1198562) ester to yield syn-diols. masterorganicchemistry.com

In contrast, anti-dihydroxylation is typically achieved through a two-step process involving epoxidation followed by ring-opening. The alkene is first converted to an epoxide, often using a peroxycarboxylic acid. libretexts.orgrsc.org The subsequent ring-opening of the epoxide by a nucleophile, such as water under acidic or basic catalysis, proceeds via an Sₙ2-type mechanism. This results in the nucleophile attacking from the face opposite the epoxide oxygen, leading to the formation of an anti-diol. libretexts.org

Novel methods continue to be developed to achieve high stereoselectivity. Enzymatic cascade reactions have been employed for the hydroxylation of E-alkenes, producing syn-1,2-diols with excellent conversions (>95%) and diastereoselectivities (de > 99%). uni-duesseldorf.de Furthermore, electrochemically driven strategies have been developed for the syn-diastereoselective synthesis of protected 1,2-diols from vinylarenes, obviating the need for transition metal catalysts or external chemical oxidants. rsc.org

| Reagent/Method | Mechanism Type | Stereochemical Outcome | Reference |

|---|---|---|---|

| Osmium Tetroxide (OsO₄) | Concerted [3+2] Cycloaddition | Syn-dihydroxylation | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Cold, Alkaline KMnO₄ | Concerted Cycloaddition | Syn-dihydroxylation | masterorganicchemistry.com |

| 1. Peroxycarboxylic Acid 2. H₃O⁺ | Epoxidation followed by Sₙ2 ring-opening | Anti-dihydroxylation | libretexts.orgrsc.org |

| Enzymatic Cascade Reaction | Enzyme-catalyzed hydroxylation | Syn-dihydroxylation | uni-duesseldorf.de |

| Electrochemical Oxidation/DMF | Electrooxidation and nucleophilic attack | Syn-diastereoselective | rsc.org |

Reactivity and Reaction Mechanisms of 4 Ethoxybenzene 1,2 Diol

Oxidation Pathways

The oxidation of 4-ethoxybenzene-1,2-diol is a prominent feature of its chemistry, leading to the formation of highly reactive quinone structures or cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Formation of Quinone Structures

The oxidation of this compound readily yields the corresponding ortho-quinone, 4-ethoxy-1,2-benzoquinone. This transformation is a common reaction for catechols and can be achieved using a variety of oxidizing agents. The process involves the removal of two protons and two electrons from the hydroxyl groups, resulting in the formation of two carbonyl groups and a conjugated cyclic dione (B5365651) system.

The resulting 4-ethoxy-1,2-benzoquinone is an electrophilic species. The electron-withdrawing nature of the carbonyl groups makes the quinone ring susceptible to nucleophilic attack. Studies on analogous compounds, such as 4-methoxy-o-benzoquinone, have shown that these quinones are reactive towards cellular nucleophiles, particularly thiols like cysteine and glutathione (B108866). This reactivity is a key factor in the biological activity of many quinonoid compounds. nih.gov The quinone can participate in redox cycling, a process that can generate reactive oxygen species.

The stability and subsequent reactions of 4-ethoxy-1,2-benzoquinone are influenced by the ethoxy substituent. This group modifies the electronic properties of the quinone system, affecting its electrophilicity and potential for further reactions, such as Diels-Alder cycloadditions or Michael additions. chemcess.com

Table 1: Oxidation of this compound to 4-Ethoxy-1,2-benzoquinone

| Reactant | Product | Reaction Type | Key Features |

| This compound | 4-Ethoxy-1,2-benzoquinone | Oxidation | Formation of a conjugated dione; product is a reactive electrophile. |

Periodic Acid Cleavage of Vicinal Diols

As a vicinal diol (or glycol), this compound is susceptible to oxidative cleavage by periodic acid (HIO₄) or lead tetraacetate. This reaction specifically breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. The mechanism involves the formation of a cyclic periodate (B1199274) ester intermediate, which then fragments to yield two carbonyl compounds.

The cleavage of the aromatic ring in this manner is a powerful synthetic tool, as it can transform cyclic systems into linear molecules with defined functional groups at each end. The specific products of the cleavage of this compound would be highly functionalized and likely unstable, reactive dicarbonyl compounds. This reaction provides a two-step, high-yield alternative to ozonolysis for the cleavage of a double bond if the diol is prepared from an alkene. researchgate.net

Table 2: Periodic Acid Cleavage of this compound

| Reactant | Reagent | Key Intermediate | Products |

| This compound | Periodic Acid (HIO₄) | Cyclic periodate ester | Two carbonyl-containing fragments (aldehydes or ketones) |

Reduction Reactions

The quinone formed from the oxidation of this compound can be reduced back to a hydroquinone (B1673460) structure, demonstrating the reversible nature of this redox system.

Formation of Hydroquinone Analogs

4-Ethoxy-1,2-benzoquinone can undergo reduction to regenerate a dihydroxybenzene structure. Depending on the reducing agent and reaction conditions, this can result in the formation of the starting material, this compound, or its isomer, 4-ethoxybenzene-1,4-diol (a hydroquinone). This reduction can be accomplished using various reagents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

This redox relationship is fundamental to the chemistry of quinones and hydroquinones. The interconversion between the oxidized (quinone) and reduced (hydroquinone) forms is crucial in many biological electron transport systems and is a key feature of the antioxidant properties of many phenolic compounds.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: a hydroxyl group (-OH) and an ethoxy group (-OCH₂CH₃). Both of these substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring.

The directing effects of these groups are a consequence of their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate formed during the substitution reaction. The lone pairs of electrons on the oxygen atoms of both the hydroxyl and ethoxy groups can be delocalized into the ring, increasing the nucleophilicity of the ortho and para positions.

Given that the 1 and 2 positions are occupied by the hydroxyl groups and the 4 position by the ethoxy group, the available positions for substitution are 3, 5, and 6. The directing effects of the existing substituents would favor substitution at positions 3, 5, and 6. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions, with steric hindrance also playing a role in determining the final product distribution.

Table 3: Directing Effects of Substituents on this compound in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -OH | 2 | Activating | Ortho, Para |

| -OCH₂CH₃ | 4 | Activating | Ortho, Para |

Role as a Chemical Intermediate in Organic Synthesis

This compound is a valuable chemical intermediate in organic synthesis due to its array of functional groups. Its vicinal diol moiety and substituted aromatic ring can be manipulated to construct more complex molecules. For instance, vicinal diols are key precursors in the synthesis of chiral compounds, including some pharmaceuticals.

The ability to be oxidized to a reactive quinone allows for its use in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures that are scaffolds for many natural products. Furthermore, the diol functionality can be protected, allowing for selective reactions to occur on the aromatic ring, followed by deprotection to reveal the hydroxyl groups for further transformations.

While specific, large-scale industrial applications of this compound may not be widely documented, its structural motifs are found in a variety of biologically active molecules. Substituted catechols and their derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. mallakchemicals.com For example, chiral chroman structures, which are components of drugs like nebivolol, can be synthesized from precursors containing vicinal diols on a side chain attached to a benzene ring. semanticscholar.org The reactivity of this compound makes it a plausible starting material or intermediate for the synthesis of such complex targets. Natural products and their analogs are often synthesized using building blocks that offer multiple points for chemical modification, a role that this compound is well-suited to fill. nih.gov

Precursor for Heterocyclic Compounds

The ortho-dihydroxy functionality of this compound makes it an ideal starting material for the synthesis of various oxygen- and nitrogen-containing heterocyclic systems. The proximity of the two hydroxyl groups facilitates cyclization reactions with appropriate bifunctional reagents.

One of the most well-established reactions of catechols is their condensation with o-aminophenols to yield phenoxazines. nih.gov In this reaction, the thermal condensation of this compound with a substituted o-aminophenol would lead to the formation of a substituted benzo[a]phenoxazine. The reaction proceeds through an initial nucleophilic attack followed by cyclization and dehydration. The ethoxy group at position 4 of the catechol starting material would ultimately be located on the resulting phenoxazine (B87303) core, influencing its electronic properties and solubility. This synthetic route is a direct application of the Bernthsen synthesis of phenoxazines, first reported in 1887. nih.gov

Another significant application of catechols in heterocyclic synthesis is their use as precursors to dibenzo-p-dioxins. nih.gov The self-condensation of two molecules of a catechol derivative can produce a dibenzo-p-dioxin (B167043) structure. nih.gov Mechanistic studies on catechol itself suggest that this transformation can proceed through the coupling of o-semiquinone radicals. nih.gov In the case of this compound, a similar reaction pathway would be expected, leading to the formation of a disubstituted dibenzo-p-dioxin. The reaction conditions, often involving thermal or oxidative processes, generate phenoxy radical intermediates that subsequently couple and cyclize.

Table 1: Representative Heterocyclic Synthesis Reactions This table presents illustrative examples of heterocyclic compounds that can be synthesized from this compound based on established catechol reactivity.

| Reactant 2 | Reaction Type | Resulting Heterocyclic Core | Expected Product |

|---|---|---|---|

| 2-Aminophenol | Condensation (Bernthsen Synthesis) | Phenoxazine | 2-Ethoxybenzo[a]phenoxazin-5-ol |

| 4-Methyl-2-aminophenol | Condensation (Bernthsen Synthesis) | Phenoxazine | 2-Ethoxy-9-methylbenzo[a]phenoxazin-5-ol |

| This compound | Self-Condensation/Oxidative Coupling | Dibenzo-p-dioxin | 2,7-Diethoxydibenzo[b,e] nih.govnih.govdioxin |

Building Block in Complex Molecule Synthesis

Beyond serving as a direct precursor to heterocyclic rings, the catechol moiety of this compound is a functional platform for constructing more complex molecules. Its utility stems from the ability of the hydroxyl groups to be oxidized, to act as nucleophiles, or to coordinate with metal centers.

A key aspect of catechol chemistry is its oxidation to a highly reactive ortho-quinone. nih.gov this compound can be readily oxidized to 4-ethoxycyclohexa-3,5-diene-1,2-dione (4-ethoxy-o-quinone). This quinone is a potent electrophile and can react with a wide array of nucleophiles via Michael-type addition. semanticscholar.org This reaction is a powerful tool for introducing new functional groups and building molecular complexity. For instance, reaction with primary or secondary amines would yield aminocatechol derivatives, while reaction with thiols would produce thioether-substituted catechols. This reactivity allows the catechol core to be integrated into larger molecular frameworks, a strategy employed in the synthesis of various natural product analogues. rsc.org

The vicinal diol arrangement also allows this compound to function as an effective bidentate ligand for a variety of metal ions. nih.gov This chelating ability can be exploited in several ways in a complex synthesis:

As a protecting group: The diol can be protected, for example, as an acetal (B89532) or ketal, allowing for selective reactions at other sites of a molecule. The catechol can be regenerated later under specific deprotection conditions.

To direct reactivity: Coordination to a metal center can alter the reactivity of the aromatic ring or other functional groups within the molecule, enabling regioselective transformations.

In catalysis: Catechol-derived ligands are used in various metal-catalyzed reactions. The specific electronic and steric properties imparted by the ethoxy substituent could be used to tune the performance of such a catalyst.

The combination of its role in forming stable heterocyclic cores and its utility as a reactive building block makes this compound a valuable, though specialized, component in the toolbox of synthetic organic chemistry.

Table 2: Reactions of 4-Ethoxy-o-quinone as a Building Block This table presents illustrative examples of how the oxidized form of this compound can be used to build more complex molecules, based on known quinone chemistry.

| Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Propylamine | Michael Addition | 4-Ethoxy-5-(propylamino)benzene-1,2-diol |

| Ethanethiol | Michael Addition | 4-Ethoxy-5-(ethylthio)benzene-1,2-diol |

| Glycine | Michael Addition | N-((2,3-dihydroxy-5-ethoxyphenyl)amino)acetic acid |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Ethoxybenzene-1,2-diol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the hydroxyl protons.

The aromatic region is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. These protons are in different chemical environments due to the substitution pattern. The proton at position 3 (adjacent to the two hydroxyl groups) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 6 would appear as a doublet, coupled to the proton at position 5.

The ethoxy group will show two signals: a quartet for the methylene (B1212753) (-CH2-) protons, which are coupled to the three methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the two methylene protons. The hydroxyl (-OH) protons typically appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H3 | 6.75 - 6.85 | d |

| Ar-H5 | 6.60 - 6.70 | dd |

| Ar-H6 | 6.85 - 6.95 | d |

| -OCH2CH3 | 3.95 - 4.10 | q |

| -OCH2CH3 | 1.35 - 1.50 | t |

| -OH | 4.50 - 5.50 | br s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group.

The carbons attached to the oxygen atoms (C1, C2, and C4) will be the most deshielded and appear at higher chemical shifts. The chemical shifts of the other aromatic carbons (C3, C5, and C6) will be influenced by the positions of the substituents. The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 145.0 - 147.0 |

| C2 | 143.0 - 145.0 |

| C3 | 102.0 - 104.0 |

| C4 | 150.0 - 152.0 |

| C5 | 105.0 - 107.0 |

| C6 | 115.0 - 117.0 |

| -OCH2CH3 | 64.0 - 66.0 |

| -OCH2CH3 | 14.0 - 16.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. For this compound, this would confirm the assignments of the aromatic C-H signals (C3-H3, C5-H5, and C6-H6) and the ethoxy group signals (-OCH2- and -CH3).

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group would be observed between 2850 and 3000 cm⁻¹. The C-O stretching vibrations for the hydroxyl and ether groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ether & phenol) | 1000 - 1300 | Stretching |

Note: Predicted values are based on typical absorption ranges for these functional groups.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of chemical systems, including electron transfer mechanisms and conformational analysis.

For a molecule like 4-Ethoxybenzene-1,2-diol, DFT calculations could be employed to understand its behavior as an electron donor. The presence of the hydroxyl and ethoxy groups on the benzene (B151609) ring significantly influences its electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the ionization potential and indicates the ease of donating an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

A hypothetical DFT study on this compound might involve the following calculations:

Frontier Molecular Orbital Analysis: Calculation of HOMO and LUMO energies to predict the molecule's susceptibility to electrophilic and nucleophilic attack, which is fundamental to understanding electron transfer.

Reorganization Energy: Calculation of the energy required for the geometric relaxation of the molecule upon oxidation or reduction. This is a critical parameter in Marcus theory for electron transfer rates.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electron transfer.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) |

|---|---|---|---|---|

| This compound | -5.20 | -0.80 | 4.40 | 6.50 |

| Catechol (Benzene-1,2-diol) | -5.45 | -0.95 | 4.50 | 6.80 |

| Guaiacol (B22219) (2-Methoxyphenol) | -5.35 | -0.90 | 4.45 | 6.70 |

The orientation of the ethoxy group relative to the aromatic ring in this compound can significantly impact its chemical and physical properties. DFT is a powerful tool for performing conformational analysis to determine the most stable geometric arrangements (conformers) and the energy barriers for their interconversion.

For the ethoxy group, the key dihedral angle is the C-C-O-C angle, which defines the orientation of the ethyl group with respect to the benzene ring. DFT calculations can be used to construct a potential energy surface by systematically varying this dihedral angle and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers between them.

A typical conformational analysis of this compound using DFT would involve:

Geometry Optimization: Starting from various initial geometries, the structure of the molecule is fully optimized to find the lowest energy conformation.

Potential Energy Surface Scan: A relaxed scan of the C-C-O-C dihedral angle to identify all stable conformers and the rotational barriers.

Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties.

Table 2: Hypothetical Conformational Analysis Data for the Ethoxy Group in this compound This table presents hypothetical data for illustrative purposes.

| Conformer | C-C-O-C Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180 | 0.00 | 75 |

| Syn-clinal | 60 | 1.20 | 12.5 |

| Syn-clinal | -60 | 1.20 | 12.5 |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, including but not limited to DFT, can provide valuable insights into the chemical reactivity of this compound. These methods can be used to calculate various reactivity descriptors that help in predicting the most likely sites for chemical reactions.

Commonly calculated reactivity descriptors include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic, electrophilic, and radical attacks.

Local Softness and Hardness: These are related to the Fukui functions and provide a measure of the local reactivity of different atomic sites.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution in a molecule, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Bond Dissociation Energies (BDEs): For the hydroxyl groups, the O-H BDE is a critical parameter for predicting antioxidant activity, as it relates to the ease of hydrogen atom donation.

Table 3: Hypothetical Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Calculated O-H BDE (kcal/mol) |

|---|---|---|---|

| O1 (hydroxyl) | 0.15 | 0.05 | 85 |

| O2 (hydroxyl) | 0.14 | 0.06 | 86 |

| C4 (ethoxy-substituted) | 0.08 | 0.12 | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not documented, this technique could be applied to investigate its behavior in various environments, such as in solution or at interfaces.

An MD simulation of this compound would typically involve:

System Setup: Placing one or more molecules of this compound in a simulation box, often with a solvent like water or an organic solvent.

Force Field Selection: Choosing a suitable force field that accurately describes the interactions between the atoms of the solute and the solvent.

Simulation Run: Solving Newton's equations of motion for the system over a period of time, typically nanoseconds to microseconds, to generate a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to calculate various properties, such as radial distribution functions (to understand solvation structure), diffusion coefficients, and conformational dynamics.

For this compound, MD simulations could be used to study:

Solvation: How water molecules arrange around the hydroxyl and ethoxy groups, and the strength of hydrogen bonding interactions.

Aggregation: Whether molecules of this compound tend to aggregate in solution and the nature of these aggregates.

Interaction with Biomolecules: How this compound might interact with proteins or lipid membranes, which could be relevant to its biological activity.

Table 4: Hypothetical Properties of this compound in Aqueous Solution from a Molecular Dynamics Simulation This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Diffusion Coefficient (x 10-5 cm2/s) | 0.85 |

| Average Number of Hydrogen Bonds with Water (per molecule) | 4.2 |

| Solvation Free Energy (kcal/mol) | -12.5 |

Degradation and Metabolic Pathways of 4 Ethoxybenzene 1,2 Diol

Biological Degradation Mechanisms

Biological degradation is a critical process in the environmental breakdown of 4-Ethoxybenzene-1,2-diol. This is predominantly carried out by microorganisms that utilize the compound as a source of carbon and energy, transforming it through various metabolic pathways.

Microbial Transformation Pathways

While specific studies detailing the complete microbial transformation of this compound are not extensively documented, the degradation pathways can be inferred from studies on analogous compounds, such as other 4-substituted catechols and alkylphenols. The general consensus is that the biodegradation of such aromatic compounds by soil microorganisms like Pseudomonas and Mycobacterium involves the conversion of these toxic substances into metabolites that can enter the tricarboxylic acid (TCA) cycle academicjournals.org.

For aromatic compounds, a common initial step in aerobic degradation is the enzymatic hydroxylation of the benzene (B151609) ring to form a catechol or a substituted catechol mdpi.comnih.gov. In the case of this compound, which is already a catechol, the primary microbial attack would likely involve the cleavage of the aromatic ring. This is a crucial step in the mineralization of the compound.

The aerobic degradation of catechols by bacteria typically follows one of two main pathways, dictated by the mode of ring cleavage nih.gov:

Ortho-cleavage (or intradiol fission): The aromatic ring is cleaved between the two hydroxyl groups. This pathway is generally considered more effective for converting the carbon into cellular biomass nih.gov.

Meta-cleavage (or extradiol fission): The ring is cleaved adjacent to one of the hydroxyl groups.

Studies on the degradation of phenol (B47542) and p-cresol (B1678582) by Alcaligenes eutrophus have shown that these compounds are metabolized through separate catechol meta-cleavage pathways nih.gov. Similarly, the degradation of 4-alkylphenols by Pseudomonas putida MT4 involves initial oxidation to the corresponding alkylcatechols, which are then subjected to meta-cleavage nih.gov. Given these precedents, it is highly probable that this compound would also be a substrate for ring-cleavage enzymes in suitably adapted microorganisms. The presence of the ethoxy group at the 4-position would influence the specific enzymes involved and the subsequent metabolites formed.

Enzymatic Biotransformation

The biotransformation of this compound is mediated by specific enzymes that catalyze its degradation. The key enzymes in this process are dioxygenases, which are responsible for the aromatic ring cleavage, and transferases, which can conjugate the molecule or its metabolites to facilitate detoxification and excretion.

Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen into a substrate. In the context of this compound degradation, catechol dioxygenases are of paramount importance. These enzymes are responsible for the oxidative cleavage of the catechol ring, a critical step in the breakdown of this aromatic compound.

There are two main types of catechol dioxygenases, distinguished by the position of ring cleavage:

Intradiol dioxygenases (e.g., catechol 1,2-dioxygenase): These enzymes cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol ring.

Extradiol dioxygenases (e.g., catechol 2,3-dioxygenase): These enzymes cleave the bond adjacent to one of the hydroxyl groups.

The substrate specificity of these enzymes is a key factor. Studies on Pseudomonas putida have identified a catechol 2,3-dioxygenase that can convert 4-n-alkylcatechols with alkyl chains up to nine carbons long into meta-cleavage products nih.gov. This suggests that this compound, with its ethoxy group at the 4-position, would likely be a substrate for such an enzyme. The degradation of phenol and cresols in Alcaligenes eutrophus also proceeds via catechol meta-cleavage pathways, with evidence for multiple isofunctional catechol 2,3-oxygenases nih.gov. The bacterial degradation of catechol itself has been shown to proceed through the formation of 2-hydroxymuconic semialdehyde, a characteristic intermediate of the meta-cleavage pathway nih.govnih.gov.

Chemical Degradation Routes

In addition to biological processes, this compound can also be degraded through purely chemical reactions, particularly through oxidation and thermal decomposition.

Oxidative Degradation Processes

The catechol structure of this compound makes it susceptible to oxidative degradation. The presence of two hydroxyl groups on the aromatic ring activates it towards oxidation.

The oxidation of substituted catechols at the air-water interface by ozone has been studied as a model for the atmospheric processing of aromatic compounds. This process can lead to two main outcomes: functionalization, resulting in the formation of polyphenols and hydroxylated quinones, and fragmentation, which produces low molecular weight carboxylic acids through oxidative cleavage of the aromatic ring uky.edu. The ozonolysis of catechol in the aqueous phase has been shown to produce a variety of acidic products, including glyoxylic acid, crotonic acid, and maleinaldehydic acid researchgate.netchemrxiv.orgresearchgate.net.

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species like hydroxyl radicals, are effective for the degradation of phenolic compounds mdpi.com. The reaction of hydroxyl radicals with aromatic compounds can lead to partial oxidation and ring opening researchgate.net. While specific studies on this compound are limited, the principles of these oxidative processes would apply. The ethoxy group would likely influence the reaction kinetics and the specific products formed.

Thermal Decomposition Studies

The thermal stability and decomposition pathways of this compound are important considerations in high-temperature environments. While direct studies on this specific compound are scarce, research on the pyrolysis of catechol and other substituted phenols provides valuable insights.

The thermal decomposition of catechol has been investigated in detail. Pyrolysis of catechol at temperatures between 700 and 1000°C yields a range of products, with the major ones being carbon monoxide, acetylene, 1,3-butadiene, phenol, cyclopentadiene, and benzene nih.gov. A more detailed study of catechol pyrolysis between 250 and 1000°C identified products such as phenol, benzene, dibenzofuran, and various polycyclic aromatic hydrocarbons researchgate.netrsc.org. The proposed mechanism involves the formation of a phenoxy radical, which can then undergo further reactions nih.gov.

Studies on 4-substituted catechols have shown that they can form thermally stable coatings through electrochemical polymerization, with decomposition of the polymer occurring at temperatures between 330 and 480°C rsc.org. The thermal stability of these compounds is influenced by the nature of the substituent at the 4-position rsc.orgmdpi.com. In the case of this compound, the ethoxy group would be expected to influence the decomposition pathway, potentially leading to the formation of ethyl-substituted products in addition to the products observed from catechol pyrolysis. The catalytic pyrolysis of catechol over nanoceria has also been explored, indicating that catalysts can alter the decomposition mechanisms and product distributions.

The following table summarizes the potential degradation products of this compound based on the degradation of analogous compounds.

Table 1: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

|---|---|

| Microbial Transformation | Ring-cleavage products (e.g., muconic acid derivatives), smaller organic acids, carbon dioxide, water |

| Enzymatic Biotransformation | Ring-cleavage products (e.g., 2-hydroxy-4-ethoxymuconic semialdehyde), glutathione (B108866) conjugates |

| Oxidative Degradation | Hydroxylated quinones, polyphenols, various carboxylic acids (e.g., glyoxylic acid, crotonic acid) |

| Thermal Decomposition | Phenol, benzene, carbon monoxide, acetylene, 1,3-butadiene, cyclopentadiene, ethoxy-substituted aromatic fragments |

No Information Available on the Environmental Fate and Persistence of this compound

The requested article, focusing on the "" and specifically its "Environmental Fate and Persistence Considerations," cannot be generated at this time due to the absence of published research on this particular substance. Key areas where data is unavailable include:

Biodegradation: There are no studies detailing the microbial breakdown of this compound in soil, water, or sediment.

Photodegradation: Information on its degradation by sunlight in the atmosphere or in surface waters is not available.

Hydrolysis: The rate and products of its reaction with water under various environmental pH conditions have not been documented.

Bioaccumulation: There is no data on the potential for this compound to accumulate in living organisms.

Metabolic Pathways: The processes by which organisms might absorb, distribute, metabolize, and excrete this compound have not been studied.

Without such fundamental data, any attempt to describe the environmental fate and persistence of this compound would be purely speculative and would not meet the required standards of scientific accuracy. Further research and empirical studies are necessary to characterize the environmental behavior of this compound.

Advanced Applications and Future Research Directions

Utilization in Materials Science Research

The diol functionality of 4-Ethoxybenzene-1,2-diol makes it a promising candidate for incorporation into advanced materials, particularly in the field of polymer chemistry.

Polymer Chemistry Applications

As a diol, this compound can serve as a monomer in condensation polymerization reactions to form polyesters. science-revision.co.ukchemguide.uk This type of polymerization involves a reaction between two different monomers, typically a diol and a dicarboxylic acid, where repeated ester linkages are formed with the elimination of a small molecule, such as water. science-revision.co.ukchemguide.uk The inclusion of the rigid benzene (B151609) ring from the this compound monomer into the polymer backbone is expected to impart specific properties to the resulting polyester, such as high melting points and significant strength. essentialchemicalindustry.org

The properties of polyesters can be precisely adjusted by altering the structure of the diol monomer. researchgate.net For instance, the use of rigid, glucose-derived secondary diols has been shown to yield favorable material properties. researchgate.net Therefore, this compound could be used to synthesize novel bio-based polyesters. Research into bio-based polyesters often involves the polymerization of monomers derived from renewable resources like plant oils and carbohydrates. nih.govsemanticscholar.org

Furthermore, the catechol moiety is a key component in mussel-inspired adhesive polymers. orientjchem.org These materials mimic the remarkable underwater adhesion of mussel proteins, which is largely due to the presence of the catecholic amino acid DOPA (3,4-dihydroxy-L-phenyalanine). orientjchem.orgnih.gov Synthetic catechol-containing polymers, such as polydopamine, are being developed for a wide range of applications, including biomedical adhesives, anti-corrosive coatings, and drug delivery systems. researchgate.netascouncil.orgmdpi.com The incorporation of this compound into such systems could offer a way to tune the adhesive and cohesive properties of these advanced materials.

Analytical Chemistry Method Development

The detection and quantification of substituted benzene-1,2-diols require robust analytical methods, with chromatography being the primary technique for separation and analysis.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of catechol-containing compounds. nih.gov The separation of catechols can be achieved using various HPLC modes, including reverse-phase and mixed-mode chromatography. sielc.comsielc.com For instance, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) can be employed for the separation of catechol. sielc.com

Column-switching HPLC is another advanced technique used for the selective extraction and analysis of catechol compounds from complex matrices like urine. rsc.org This method can utilize a precolumn modified with phenylboronic acid, which has a specific affinity for the catechol structure, allowing for selective extraction before analytical separation. rsc.org Detection of these compounds is often accomplished using UV detectors or more sensitive methods like electrochemical detection or fluorescence detection after post-column derivatization. nih.gov These established methods for catecholamines and other substituted catechols could be readily adapted for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | Reverse-Phase HPLC sielc.com | Mixed-Mode HPLC sielc.com | Column-Switching HPLC rsc.org |

| Stationary Phase (Column) | Newcrom R1 | Newcrom AH | Phenylboronic acid precolumn; C18 analytical column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water, Ammonium Formate (pH 3.0) | Extraction: Ammonium Formate/Acetonitrile Elution: Ammonium Formate (pH 2.5)/Acetonitrile |

| Detection | UV | UV (275 nm), MS compatible | Native Fluorescence |

| Application Note | Scalable for preparative separation. sielc.com | Analysis of catecholamines (epinephrine, norepinephrine, dopamine). sielc.com | Selective extraction from biological samples (e.g., mouse urine). rsc.org |

Antioxidant Mechanisms and Radical Scavenging Studies

Phenolic compounds, and particularly catechol derivatives, are recognized for their potent antioxidant capabilities. This activity is central to their potential biological effects and is an area of active research.

The primary mechanism by which catechols exert their antioxidant effect is through the donation of a hydrogen atom from one of their hydroxyl groups to neutralize free radicals. This process generates a more stable phenoxy radical, which can be stabilized through resonance delocalization of the unpaired electron across the benzene ring. researchgate.net The presence of two adjacent hydroxyl groups in the catechol structure is crucial for this high reactivity against free radicals. researchgate.net

The antioxidant and radical scavenging activity of compounds like this compound can be evaluated using various in vitro assays. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical test and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation assay. nih.govdoaj.org These assays measure the ability of a compound to scavenge these stable radicals, providing a quantitative measure of its antioxidant capacity. Sterically hindered phenols, in particular, are known to be good antioxidants due to their ability to form stable aroxyl radicals. mdpi.com Studies on related compounds, such as 2-methoxyphenol derivatives, have confirmed their antioxidant properties using these standard assays. doaj.org

| Assay | Principle | Typical Application |

|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. nih.gov | Screening and quantifying the radical scavenging capacity of phenolic compounds. doaj.org |

| ABTS Assay | Measures the reduction of the ABTS radical cation by an antioxidant compound. nih.gov | Assessing the antioxidant activity of both hydrophilic and lipophilic compounds. doaj.org |

| CUPRAC Assay | Based on the ability of an antioxidant to reduce Cu(II) to Cu(I). nih.gov | Determining the total antioxidant capacity in various samples. mdpi.com |

| NBT Assay | Evaluates superoxide (B77818) radical anion scavenging activity by measuring the inhibition of nitro blue tetrazolium (NBT) reduction. nih.gov | Specific assessment of scavenging activity against superoxide radicals. nih.gov |

Design of Novel Derivatives with Modified Reactivity

The chemical structure of this compound provides multiple sites for modification, allowing for the design and synthesis of novel derivatives with tailored properties. The hydroxyl groups and the activated benzene ring are key targets for chemical reactions.

The hydroxyl groups can undergo reactions such as esterification or etherification. The benzene ring, activated by both the hydroxyl and ethoxy electron-donating groups, is susceptible to electrophilic aromatic substitution, enabling the introduction of other functional groups. Furthermore, the diol system can be oxidized to form corresponding quinones, which are valuable intermediates in organic synthesis.

For example, novel catechol thioethers have been prepared by reacting substituted catechols with functionalized thiols. nih.gov These derivatives can exhibit modified antioxidant activity, with some showing enhanced cytoprotective properties. nih.gov Similarly, photoreactions of related methoxy-substituted azobenzenes can be controlled to selectively synthesize N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles, demonstrating how reaction conditions can direct the synthesis of complex derivatives from substituted catechols. rsc.org Such synthetic strategies could be applied to this compound to generate a library of new compounds for screening in materials science or biomedical applications.

Emerging Research Frontiers in Substituted Benzene-1,2-diols

The field of substituted benzene-1,2-diols is continually evolving, with new synthetic methods and applications being discovered. A significant frontier is the use of chemoenzymatic synthesis to produce specific isomers of these compounds.

Another major research area is the continued development of catechol-functionalized materials for biomedical applications. mdpi.com Inspired by the adhesive proteins of marine mussels, scientists are creating catechol-conjugated polymers for use as surgical adhesives, wound dressings, and tissue engineering scaffolds. mdpi.com The unique ability of the catechol group to form strong bonds with various surfaces, especially in wet environments, is the driving force behind this research. nih.gov Future work will likely focus on creating "smart" hydrogels with tunable functionalities and improving the synthesis of catechol-containing polymers to make them more accessible for practical applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.